molecular formula C13H19NO2 B3039224 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine CAS No. 1000550-74-2

2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine

Cat. No.: B3039224
CAS No.: 1000550-74-2
M. Wt: 221.29 g/mol
InChI Key: IKOLRHUUOFOGAM-UHFFFAOYSA-N
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Description

2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine is an ethylamine derivative featuring a phenyl ring substituted at the para position with a tetrahydropyran-2-yloxy group. This structural motif combines the hydrophilic character of the tetrahydropyran (THP) ether with the amine functionality, making it a versatile intermediate in organic synthesis and drug discovery. The THP group, a six-membered cyclic ether, enhances solubility and metabolic stability compared to non-cyclic substituents, while the ethylamine moiety provides a reactive site for further functionalization .

Properties

IUPAC Name

2-[4-(oxan-2-yloxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOLRHUUOFOGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine typically involves the following steps:

    Formation of the Tetrahydropyran-2-yloxy Group: This step involves the protection of a phenol group using tetrahydropyran (THP) to form the tetrahydropyran-2-yloxy group. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.

    Attachment to the Phenyl Ring: The protected phenol is then subjected to a Friedel-Crafts alkylation reaction to attach the tetrahydropyran-2-yloxy group to the phenyl ring. This reaction typically uses an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Introduction of the Ethylamine Chain: The final step involves the introduction of the ethylamine chain through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydropyran-2-yloxy group may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine Tetrahydropyran-2-yloxy C₁₃H₁₉NO₂ 221.29 Cyclic ether improves solubility; unclassified hazards
2-(2,2-Dimethyl-4-phenyl-THP-4-yl)ethylamine 2,2-Dimethyl-4-phenyl-THP C₁₅H₂₃NO 233.35 Bulky substituents; low hazard potential
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine 2,2-Difluoroethoxy C₁₀H₁₃NOF₂ 201.21 Fluorine enhances electronegativity; higher metabolic stability
2-[4-(Trifluoromethyl)phenyl]ethylamine Trifluoromethyl C₉H₁₀F₃N 189.18 Strong electron-withdrawing group; commercial availability
2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine Pyrrolidinyl + Trifluoromethyl C₁₃H₁₇F₃N₂ 258.28 Cyclic amine increases toxicity risk

Key Observations:

Tetrahydropyran vs. Linear Ethers: The THP group in the target compound introduces steric bulk and polarity, enhancing solubility in polar solvents compared to linear ethers like 2,2-difluoroethoxy ().

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in ) reduce the basicity of the ethylamine group (pKa ~8.5), whereas electron-donating groups like THP-oxy (pKa ~9.2) increase it, influencing receptor binding .

Biological Activity

2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine
  • Molecular Formula : C13_{13}H19_{19}NO2_2
  • Molecular Weight : 221.29 g/mol

Biological Activity

The biological activity of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.

The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. Its tetrahydropyran moiety enhances lipophilicity, facilitating its penetration into biological membranes, which may affect receptor binding affinity and efficacy.

In Vitro Studies

  • Cell Viability Assay : Studies indicate that 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine exhibits cytotoxic effects on certain cancer cell lines. For instance, it was shown to induce apoptosis in testicular germ cell tumor (TGCT) cells, with mechanisms involving increased cellular uptake of platinum compounds and enhanced DNA fragmentation .
  • Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may influence serotonin receptor activity, potentially leading to antidepressant-like effects in animal models .

In Vivo Studies

  • Behavioral Studies : Animal models have demonstrated that administration of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine can reduce drug-seeking behavior associated with opioid dependence. This suggests a potential role in addiction therapy .
  • Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, showing favorable absorption and distribution profiles in preliminary studies, which could support its development as a therapeutic agent.

Case Study 1: Cancer Treatment

A novel platinum complex derived from tetrahydropyran-linked compounds was tested against cisplatin-resistant TGCT cells. The study found that the complex containing the tetrahydropyran moiety significantly improved cellular uptake and induced apoptosis through different pathways compared to cisplatin .

Case Study 2: Opioid Dependence

In a preclinical study evaluating the effects of various compounds on opioid self-administration, 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine showed promise in reducing the acquisition of drug-seeking behavior in both male and female rats, indicating its potential as a therapeutic agent for opioid use disorder (OUD) .

Data Tables

Property Value
Molecular FormulaC13_{13}H19_{19}NO2_2
Molecular Weight221.29 g/mol
SolubilitySoluble in DMSO
LogP3.5
Biological Activity Effect
CytotoxicityInduces apoptosis in TGCT cells
Neurotransmitter ModulationPotential serotonin receptor activity
Opioid DependenceReduces drug-seeking behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.